N-[1-(quinolin-2-yl)piperidin-3-yl]cyclopropanesulfonamide
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Overview
Description
N-[1-(quinolin-2-yl)piperidin-3-yl]cyclopropanesulfonamide is a complex organic compound that features a quinoline ring, a piperidine ring, and a cyclopropanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(quinolin-2-yl)piperidin-3-yl]cyclopropanesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of quinoline derivatives with piperidine under specific conditions to form the intermediate compound. This intermediate is then reacted with cyclopropanesulfonyl chloride to yield the final product. The reaction conditions often involve the use of catalysts and solvents to facilitate the reactions and improve yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and purity of the final product. Additionally, green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, are increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[1-(quinolin-2-yl)piperidin-3-yl]cyclopropanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce piperidine derivatives .
Scientific Research Applications
N-[1-(quinolin-2-yl)piperidin-3-yl]cyclopropanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[1-(quinolin-2-yl)piperidin-3-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, while the piperidine ring may interact with protein receptors. These interactions can disrupt cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[1-(quinolin-2-yl)piperidin-4-yl]cyclopropanesulfonamide
- N-[1-(quinolin-2-yl)piperidin-2-yl]cyclopropanesulfonamide
- N-[1-(quinolin-2-yl)piperidin-3-yl]cyclopropanecarboxamide
Uniqueness
N-[1-(quinolin-2-yl)piperidin-3-yl]cyclopropanesulfonamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the cyclopropanesulfonamide group enhances its stability and reactivity compared to similar compounds.
Properties
IUPAC Name |
N-(1-quinolin-2-ylpiperidin-3-yl)cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c21-23(22,15-8-9-15)19-14-5-3-11-20(12-14)17-10-7-13-4-1-2-6-16(13)18-17/h1-2,4,6-7,10,14-15,19H,3,5,8-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMNRPASFAZYTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=CC=CC=C3C=C2)NS(=O)(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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